molecular formula C20H14Cl4O B11093824 (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone CAS No. 18989-83-8

(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone

Cat. No.: B11093824
CAS No.: 18989-83-8
M. Wt: 412.1 g/mol
InChI Key: KZJYHNUZXHLSFI-VOMDNODZSA-N
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Description

(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is a synthetic organic compound belonging to the class of chalcones. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds. This particular compound is characterized by the presence of two 2,4-dichlorobenzylidene groups attached to a cyclohexanone core, making it a valuable molecule in both research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out by reacting cyclohexanone with 2,4-dichlorobenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to facilitate the formation of the desired product .

Reaction Scheme:

Cyclohexanone+2×2,4-dichlorobenzaldehydeNaOH/EtOHThis compound\text{Cyclohexanone} + 2 \times \text{2,4-dichlorobenzaldehyde} \xrightarrow{\text{NaOH/EtOH}} \text{this compound} Cyclohexanone+2×2,4-dichlorobenzaldehydeNaOH/EtOH​this compound

Industrial Production Methods

For industrial-scale production, the reaction conditions are optimized to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding diketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols.

    Substitution: Halogenation reactions can introduce additional halogen atoms into the aromatic rings, further modifying the compound’s properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of polyhalogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of indazoles, pyrazolines, and isoxazolines, which are valuable in medicinal chemistry .

Biology and Medicine

The compound exhibits significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It has been studied for its potential use in developing new therapeutic agents for treating various diseases .

Industry

In the industrial sector, this compound is explored as an additive for fuels due to its ability to enhance fuel efficiency and stability. Its physicochemical properties make it suitable for use in biofuels and other energy-related applications .

Mechanism of Action

The biological activity of (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone is primarily attributed to its ability to interact with cellular proteins and enzymes. It can inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. Additionally, its interaction with DNA and cellular membranes can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • (2E,6E)-2,6-Bis(4-chlorobenzylidene)cyclohexanone
  • (2E,6E)-2,6-Bis(2,4-dimethoxybenzylidene)cyclohexanone
  • (2E,6E)-2,6-Bis(3,4-dichlorobenzylidene)cyclohexanone

Uniqueness

Compared to its analogs, (2E,6E)-2,6-Bis(2,4-dichlorobenzylidene)cyclohexanone exhibits enhanced biological activity due to the presence of dichloro substituents, which increase its lipophilicity and ability to penetrate cellular membranes. This makes it a more potent compound in various biological applications .

Properties

CAS No.

18989-83-8

Molecular Formula

C20H14Cl4O

Molecular Weight

412.1 g/mol

IUPAC Name

(2E,6E)-2,6-bis[(2,4-dichlorophenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C20H14Cl4O/c21-16-6-4-12(18(23)10-16)8-14-2-1-3-15(20(14)25)9-13-5-7-17(22)11-19(13)24/h4-11H,1-3H2/b14-8+,15-9+

InChI Key

KZJYHNUZXHLSFI-VOMDNODZSA-N

Isomeric SMILES

C1C/C(=C\C2=C(C=C(C=C2)Cl)Cl)/C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/C1

Canonical SMILES

C1CC(=CC2=C(C=C(C=C2)Cl)Cl)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C1

Origin of Product

United States

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